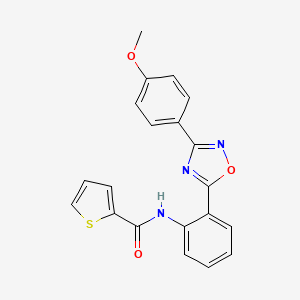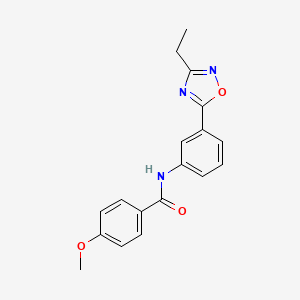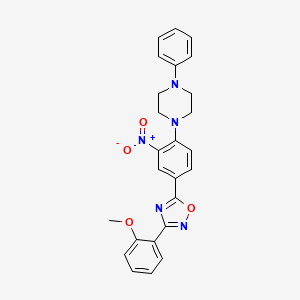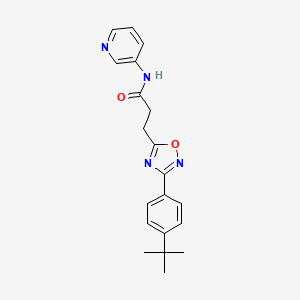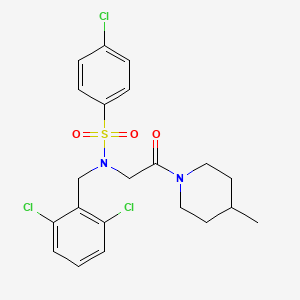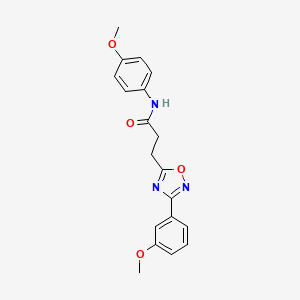
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound with potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a tool for studying the structure and function of ion channels, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Wirkmechanismus
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide works by binding to specific proteins or ion channels in cells, leading to changes in their activity or function. This can result in a range of biochemical and physiological effects, depending on the specific target of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide are diverse and depend on the specific target of the compound. For example, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate the activity of ion channels involved in synaptic transmission, leading to changes in neuronal excitability and synaptic plasticity. Additionally, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to interact with proteins involved in the regulation of cell growth and survival, potentially leading to anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for specific protein targets, which allows for precise manipulation of cellular function. However, the use of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments can be limited by its potential toxicity and the need for specialized equipment and techniques for its detection and analysis.
Zukünftige Richtungen
There are many potential future directions for the use of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research. For example, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide could be further developed as a tool for the study of ion channel function in disease states, or as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the development of new N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved selectivity and reduced toxicity could expand its potential applications in a range of research fields.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chlorobutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in high purity.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-8-10-14(11-9-13)19-22-18(25-23-19)7-3-6-17(24)21-16-5-2-4-15(20)12-16/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIZNAPWEYTNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

